Astressin2B trifluoroacetate salt is a synthetic peptide that acts as a selective antagonist of corticotropin-releasing factor receptors, particularly the CRF2 receptor. It is derived from the naturally occurring peptide astressin-B, which is known for its role in modulating stress responses and has implications in various physiological processes, including anxiety, depression, and stress-related disorders. The trifluoroacetate salt form enhances its solubility and stability for research applications.
Astressin2B is classified under peptide hormones and neuropeptides. It is synthesized using solid-phase peptide synthesis techniques, where trifluoroacetic acid is commonly utilized for cleavage and purification of peptides. The trifluoroacetate salt form is specifically used to improve the compound's solubility in organic solvents and biological assays .
The synthesis of Astressin2B trifluoroacetate salt typically involves solid-phase peptide synthesis. The process includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and reverse-phase HPLC are employed to confirm the identity and purity of Astressin2B .
Astressin2B trifluoroacetate salt can participate in various biochemical reactions, primarily through its interaction with corticotropin-releasing factor receptors. The compound acts as an antagonist, inhibiting receptor activation by endogenous ligands.
The binding affinity of Astressin2B to CRF receptors can be assessed using radiolabeled ligand binding assays or functional assays measuring downstream signaling pathways. The selectivity for CRF2 over CRF1 has been demonstrated in various studies .
Astressin2B exerts its effects by selectively blocking corticotropin-releasing factor receptor 2, which plays a critical role in the hypothalamic-pituitary-adrenal axis regulation. By inhibiting this receptor, Astressin2B can modulate stress responses, potentially alleviating symptoms associated with anxiety and depression.
Astressin2B trifluoroacetate salt exhibits distinct physical and chemical properties:
Astressin2B trifluoroacetate salt has several scientific applications:
Astressin 2B trifluoroacetate salt is a cyclopentapeptide antagonist of corticotropin-releasing factor (CRF) receptors, engineered through systematic modifications of the parent astressin scaffold. Key structural alterations include:
Table 1: Impact of Structural Modifications on CRF Receptor Binding Affinity
Modification | CRF-R1 Ki (nM) | CRF-R2 Ki (nM) | Selectivity Ratio (R2/R1) |
---|---|---|---|
Parent Astressin | 1.8 | 2.1 | 1.17 |
D-Phe¹² Analog | 1.5 | 1.9 | 1.27 |
Nle²¹‧³⁸ Analog | 1.6 | 2.0 | 1.25 |
Lactam-Bridged (Astressin 2B) | 0.9 | 1.2 | 1.33 |
These optimizations yield a non-selective antagonist with balanced high-affinity binding (Ki < 1 nM for CRF-R1; < 1.2 nM for CRF-R2), enabling broad pharmacological interrogation of CRF signaling pathways [5] [8].
The cyclo(30-33)[Glu³⁰-Lys³³] lactam bridge serves as a central structural determinant in Astressin 2B:
Table 2: Biophysical Properties of Lactam-Bridged Astressin 2B Variants
Lactam Bridge Type | Helicity (%) | Tm (°C) | Proteolytic Resistance (t₁/₂, min) |
---|---|---|---|
No Bridge | 38 | 63 | 12.5 |
19-atom (i→i+3) | 72 | 70 | 58.3 |
21-atom (i→i+4) | 89 | 78 | >120 |
23-atom (i→i+5) | 81 | 74 | 94.7 |
The trifluoroacetate counterion further stabilizes the lactam bridge via electrostatic interactions with Lys³³, as confirmed by X-ray crystallography of related CRF antagonists [2] [7].
N-Terminal Acetylation serves dual purposes in Astressin 2B:
Cα-Methylation at non-natural residues (e.g., Cα-methylleucine²⁻⁷, Cα-methyleucyl⁴⁰) induces:
Table 3: Pharmacokinetic Impact of N-Terminal and Cα Modifications
Modification | Plasma t₁/₂ (min) | Metabolic Stability (% intact @ 60 min) | Receptor Residence Time (min) |
---|---|---|---|
Unmodified Astressin | 9.2 | 18% | 6.8 |
N-Terminal Acetylation Only | 28.1 | 67% | 7.2 |
Cα-Methylation Only | 22.5 | 59% | 14.3 |
Acetylation + Methylation | 42.7 | 89% | 22.9 |
These modifications exemplify rational peptidomimetic design, where strategic incorporation of non-natural elements optimizes bioavailability while preserving bioactive conformation [5] [6] [8].
The trifluoroacetate (TFA) counterion is integral to Astressin 2B's physicochemical profile:
Vibrational Spectroscopy:
Mass Spectrometry:
X-ray Powder Diffraction:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1